4-bromo-N-ethylaniline
Overview
Description
4-Bromo-N-ethylaniline is a chemical compound with the molecular formula C8H10BrN . It has an average mass of 200.076 Da and a monoisotopic mass of 198.999649 Da . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of brominated aromatic compounds like 4-bromo-N-ethylaniline is well-documented. For instance, the synthesis of a Schiff base compound involving 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol is achieved through a green grinding method, which is a solvent-free mechanochemical approach. Direct bromination of aniline produces a variety of polybrominated and oxidized products and direct nitration also leads to oxidized products .
Molecular Structure Analysis
The molecular structure of 4-bromo-N-ethylaniline can be analyzed using various techniques . The compound has a molecular formula of C8H10BrN . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The reactivity of 4-bromo-N-ethylaniline in forming new compounds with biological or chemical significance is highlighted in several studies. For example, the reactivity of ethyl 4-bromo-2,3-dioxobutyrate 2-arylhydrazones with bromine and subsequent reactions to synthesize different pyrazole derivatives are discussed.
Physical And Chemical Properties Analysis
4-bromo-N-ethylaniline has a specific gravity of 1.482 g/mL at 25 °C (lit.) . It has a refractive index n20/D of 1.613 (lit.) and a boiling point of 259-260 °C (lit.) .
Scientific Research Applications
Application in Polymer Science
Field
Summary of Application
Substituted polyanilines, including 4-bromo-N-ethylaniline, have been used extensively in the field of polymer science. They are known for their ease of synthesis, low cost, considerable electrical conductivity, rich chemistry, and strengthened biocompatibility .
Methods of Application
The synthesis of substituted polyanilines involves oxidative polymerization of aniline . The processability and solubility of these polymers can be enhanced by substituting different functional groups .
Results or Outcomes
The use of substituted polyanilines has led to extended applications in different fields such as sensors, electrochromic display devices, solar cells, supercapacitors, batteries, semiconductors, anticorrosion materials, and a variety of biological applications .
Application in Glucose Sensing
Field
Summary of Application
The biocompatibility of poly(N-methylaniline)/chitosan/H2SO4, which can be synthesized using 4-bromo-N-ethylaniline, offers a new path for glucose sensing applications .
Methods of Application
The current research on H2O2 detection focuses primarily on electrode changes to reduce overpotential and boost electron transfer kinetics .
Results or Outcomes
This application has the potential to improve glucose sensing, which is crucial for managing diabetes .
Application in Organic Synthesis
Field
Summary of Application
4-Bromo-N-ethylaniline is an important raw material and intermediate used in organic synthesis .
Methods of Application
The specific methods of application can vary based on the exact procedures and conditions used in each study .
Results or Outcomes
The use of 4-Bromo-N-ethylaniline has led to the development of various organic compounds .
Application in Pharmaceuticals
Field
Summary of Application
4-Bromo-N-ethylaniline is used as an intermediate in the synthesis of various pharmaceuticals .
Results or Outcomes
The use of 4-Bromo-N-ethylaniline has led to the development of various pharmaceutical compounds .
Application in Agrochemicals
Field
Summary of Application
4-Bromo-N-ethylaniline is used as an intermediate in the synthesis of various agrochemicals .
Results or Outcomes
The use of 4-Bromo-N-ethylaniline has led to the development of various agrochemical compounds .
Application in Dyestuff Fields
Field
Summary of Application
4-Bromo-N-ethylaniline is used as an intermediate in the synthesis of various dyes .
Results or Outcomes
The use of 4-Bromo-N-ethylaniline has led to the development of various dye compounds .
Safety And Hazards
4-bromo-N-ethylaniline is considered hazardous. It can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin irritation and serious eye irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this chemical .
Relevant Papers
Several papers have been published on 4-bromo-N-ethylaniline. These papers discuss various aspects of the compound, including its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and future directions .
properties
IUPAC Name |
4-bromo-N-ethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-2-10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSQUDVPQJEULO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471704 | |
Record name | 4-bromo-N-ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-ethylaniline | |
CAS RN |
68254-64-8 | |
Record name | 4-bromo-N-ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-N-ethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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